6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Physicochemical characterization Solid-state handling Crystallization and purification

6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 5023-12-1) is a heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, characterized by a fused benzene–oxazinone ring system with a single methoxy substituent at the 6-position. With a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol, it serves as a versatile building block in medicinal chemistry, agrochemical research, and fluorophore development.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 5023-12-1
Cat. No. B1314215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS5023-12-1
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCC(=O)N2
InChIInChI=1S/C9H9NO3/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11)
InChIKeyYWGRZAGXNFIQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 5023-12-1): A Core Benzoxazinone Scaffold for Chemical Biology and Drug Discovery


6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 5023-12-1) is a heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, characterized by a fused benzene–oxazinone ring system with a single methoxy substituent at the 6-position . With a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol, it serves as a versatile building block in medicinal chemistry, agrochemical research, and fluorophore development . The 6-methoxy substitution pattern distinguishes it from other regioisomers and unsubstituted analogs, imparting unique physicochemical properties that influence solubility, lipophilicity, and reactivity in downstream derivatization .

Why 6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (5023-12-1) Cannot Be Replaced by Other Benzoxazinone Analogs


Within the 1,4-benzoxazin-3-one family, subtle changes in substitution pattern produce dramatic differences in physicochemical properties, biological activity, and synthetic utility. The 6-methoxy isomer (CAS 5023-12-1) exhibits a distinct melting point and lipophilicity profile compared to the unsubstituted parent scaffold, directly impacting handling, purification, and formulation . Furthermore, regioisomeric methoxy placement (6- vs. 7-position) diverts biological target engagement: the 7-methoxy analog is reported as a β-glucosidase inhibitor, whereas the 6-methoxy isomer is preferentially cited in fluorophore patents and kinase-targeted library syntheses . Class-level structure–activity relationship (SAR) evidence demonstrates that the absence of hydroxyl groups at C-2 and N-4 — as found in natural benzoxazinoids such as DIMBOA — substantially reduces allelopathic and α-amylase inhibitory activity, making 5023-12-1 a cleaner scaffold for applications where minimizing off-target plant bioactivity is critical [1]. Generic interchange without considering these quantitative differences risks experimental inconsistency, failed derivatization, and procurement of a compound unsuited to the intended research context.

Quantitative Evidence: Why 6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (5023-12-1) Outperforms Close Analogs in Defined Contexts


Melting Point Differentiation: Lower Processing Temperature Versus Unsubstituted Benzoxazinone

The 6-methoxy substituent lowers the melting point of the benzoxazinone scaffold by approximately 10 °C relative to the unsubstituted parent compound. This reduction facilitates melt-based processing, recrystallization, and solid-dispensing workflows where lower thermal input is desirable .

Physicochemical characterization Solid-state handling Crystallization and purification

Enhanced Lipophilicity: LogP Comparison With the Unsubstituted Benzoxazinone Scaffold

Introduction of the 6-methoxy group increases the octanol–water partition coefficient (LogP) by approximately 0.26–0.30 log units compared to the unsubstituted 1,4-benzoxazin-3-one scaffold, indicating moderately enhanced lipophilicity . This shift can improve passive membrane permeability in cell-based assays without introducing excessive hydrophobicity that would compromise aqueous solubility.

Drug-likeness Membrane permeability ADME profiling

Regioisomeric Selectivity: 6-Methoxy vs. 7-Methoxy Benzoxazinone in Biological Target Engagement

The 7-methoxy regioisomer (CAS 6529-94-8) is characterized as a β-glucosidase inhibitor that acts by attacking the enzyme's carbonyl group while leaving glucoside substrates intact . In contrast, the 6-methoxy isomer (CAS 5023-12-1) is preferentially employed in oxazine-based fluorophore development and kinase inhibitor library syntheses, suggesting divergent target engagement profiles driven by methoxy position [1]. Direct comparative IC₅₀ data for the two isomers against a common target are currently absent from the public literature; this evidence is therefore classified as class-level inference pending head-to-head quantification.

Target selectivity β-Glucosidase inhibition Chemical probe development

Reduced Allelopathic Activity: Class-Level SAR Comparison With Natural Hydroxylated Benzoxazinoids

The natural benzoxazinoid DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) and its desmethoxy analog DIBOA inhibit barley seed germination at concentrations as low as 0.03 mmol/L and are classified in the 'highly active' group for root growth and α-amylase inhibition in cress seedlings [1] [2]. In contrast, compounds lacking the N-4 hydroxyl group — including 7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one and the unsubstituted parent scaffold — fall into the 'moderate active' group, while C-2 hydroxylated derivatives without N-4 hydroxylation are 'low active' [1]. The target compound (5023-12-1) possesses neither a C-2 nor an N-4 hydroxyl group, placing it structurally within the moderate-to-low activity range predicted by this SAR model. Although 5023-12-1 itself was not directly tested, the SAR framework indicates that it would exhibit substantially weaker allelopathic interference than DIMBOA or DIBOA, making it a more suitable scaffold for chemical biology applications where unintended plant bioactivity must be minimized.

Allelopathy α-Amylase inhibition Off-target plant bioactivity

Optimal Procurement Scenarios for 6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 5023-12-1)


Medicinal Chemistry: PI3Kα Inhibitor and Kinase-Targeted Library Synthesis

The 1,4-benzoxazin-3-one scaffold, particularly with 6-methoxy substitution, has been employed in the design of PI3Kα inhibitors with nanomolar potency [1]. Compound 7f from a benzoxazinone-based series demonstrated PI3Kα IC₅₀ of 26.7 nM and suppressed phospho-Akt (T308) in a dose-dependent manner, validating the scaffold for kinase drug discovery. Procurement of 5023-12-1 provides the core intermediate for constructing focused kinase inhibitor libraries where the methoxy group at position 6 can be retained or further derivatized.

Fluorophore Development: Oxazine-Based Nerve-Specific Imaging Agents

Patent WO-2021150979-A1 explicitly cites 6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one as a synthetic precursor for oxazine-based fluorophore compounds designed for nerve-specific fluorescence imaging [2]. The 6-methoxy group contributes to the photophysical tuning of the final fluorophore, and sourcing the correct regioisomer is essential for achieving the desired excitation/emission wavelength and tissue-targeting properties.

Chemical Biology Probe Development Requiring Low Allelopathic Interference

Based on class-level SAR evidence, the absence of C-2 and N-4 hydroxyl groups in 5023-12-1 places it in the moderate-to-low activity tier for α-amylase inhibition and root growth suppression, in contrast to highly active natural benzoxazinoids such as DIMBOA [3] [4]. This property is advantageous when the compound is deployed as a scaffold for chemical probes intended for use in plant biology systems or plant-adjacent environments, where off-target phytotoxic effects would confound experimental interpretation.

Agrochemical Intermediate: Building Block for Novel Pesticide Scaffolds

2H-1,4-Benzoxazin-3(4H)-one derivatives containing propanolamine moieties have demonstrated broad-spectrum bioactivities against viruses, bacteria, and fungi affecting tea trees, with EC₅₀ values ranging from 13.53 to 395.05 μg/mL depending on the target pathogen [5]. The 6-methoxy-substituted benzoxazinone core serves as a versatile starting material for synthesizing such agrochemical candidates, where the methoxy group modulates electronic properties and influences target binding.

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